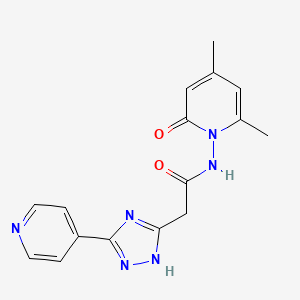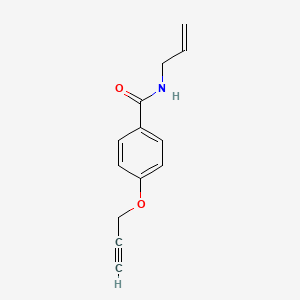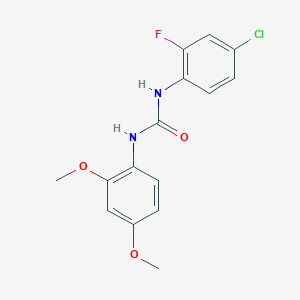![molecular formula C19H18N2O3 B5374354 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, also known as MNOPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. MNOPF is a furamide derivative that has been synthesized through a multi-step process, and its chemical properties make it a promising candidate for further study.
Mécanisme D'action
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide is believed to exert its anti-cancer and anti-Alzheimer's effects through its ability to inhibit the activity of certain enzymes. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cell growth and division. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to reduce the formation of beta-amyloid plaques, which are believed to contribute to the cognitive decline associated with the disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques. However, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, which could improve its availability for research purposes. Another area of interest is the development of new derivatives of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanisms by which 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide exerts its anti-cancer and anti-Alzheimer's effects, which could lead to the development of more targeted therapies for these diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with 3-oxopentanoic acid to form the key intermediate, 3-(1-naphthylamino)-3-oxopropionic acid. This intermediate is then converted to 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide through a series of steps involving furfurylamine and acetic anhydride.
Applications De Recherche Scientifique
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been studied for its potential use in medical research, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylamino)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-12-24-18(13)19(23)20-11-9-17(22)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMWPJBKKYIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)


![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)